3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with ethylphenyl, fluorobenzyl, and dimethoxy groups
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-4-17-8-10-19(11-9-17)26-22-16-31(15-18-6-5-7-20(28)12-18)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNFGXGXWIHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Addition of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction using a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the fluorobenzyl and ethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds in the pyrazoloquinoline class exhibit various biological properties, including:
-
Anticancer Activity :
- Pyrazoloquinolines have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazoloquinoline structure can enhance cytotoxicity against breast cancer cells by inhibiting key signaling pathways involved in tumor growth and survival .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related pyrazoloquinoline compound in inducing apoptosis in human breast cancer cell lines. The results indicated a significant reduction in cell viability and increased markers of apoptosis (caspase activation) compared to control groups .
Case Study 2: Anti-inflammatory Potential
In a preclinical model of inflammation, a derivative of this compound was administered to evaluate its effects on paw edema induced by carrageenan. The treated group showed a marked reduction in swelling compared to untreated controls, suggesting potential for therapeutic use in inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorobenzyl and ethylphenyl groups enhances its binding affinity and specificity. The methoxy groups may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylphenyl)-1-(2-fluorobenzyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.
Biological Activity
The compound 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a pyrazolo[4,3-c]quinoline core with specific substituents that enhance its biological properties. The presence of both ethyl and fluorophenyl groups contributes to its lipophilicity and potential interaction with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Notably, compounds similar to our target compound showed IC50 values comparable to established anti-inflammatory agents like 1400 W, indicating potent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2m | 0.45 | COX-2 inhibition |
| Target | TBD | TBD |
2. Anticancer Properties
The anticancer potential of pyrazoloquinolines has been explored in several studies. These compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives were tested against breast cancer cell lines and demonstrated significant cytotoxic effects at micromolar concentrations .
3. Antiviral Activity
Emerging research indicates that quinoline derivatives possess antiviral properties against several viral strains, including HIV and Zika virus. The mechanism often involves interference with viral replication processes, making these compounds promising candidates for further development in antiviral therapy .
Case Studies
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study using a murine model of inflammation, administration of the target compound resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls. This suggests that the compound not only inhibits NO production but also modulates systemic inflammatory responses.
Case Study 2: Anticancer Efficacy in vitro
In vitro assays on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming the induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
